Einecs 302-390-0
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981, comprising over 100,000 substances . Under the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation, EINECS chemicals require rigorous toxicological and ecotoxicological assessments to address data gaps, often using computational methods like Quantitative Structure-Activity Relationships (QSAR) and Read-Across Structure-Activity Relationships (RASAR) . These approaches rely on structural and functional similarities to predict hazards, minimizing animal testing .
Properties
CAS No. |
94108-49-3 |
|---|---|
Molecular Formula |
C13H30N2O6 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-aminoethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*3-1-2-4/h1-7H2,(H,10,11)(H,12,13);2*4H,1-3H2 |
InChI Key |
AMKDJHBIUBRITP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Limitations in Search Results
The provided search results include:
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PubChem entries for unrelated compounds (e.g., chloroacetic acid , EINECS 300-478-3 ).
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General discussions of chemical reaction optimization and atmospheric kinetics .
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No entries explicitly reference EINECS 302-390-0 or its associated substance.
Ambiguity in Substance Identification
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EINECS numbers are unique identifiers, but cross-referencing requires access to specialized databases like ECHA’s Registered Substances portal or CAS Registry , which were not included in the search results.
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Without structural or nomenclature data (e.g., CAS number, IUPAC name), inferring chemical reactions is speculative.
Recommendations for Further Research
To resolve this gap, the following steps are advised:
Database Cross-Referencing
Analytical Techniques
If the substance is novel or poorly characterized:
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Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation.
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Thermogravimetric analysis (TGA) to study decomposition pathways.
General Insights on EINECS-Classified Compounds
While this compound remains unidentified, the search results highlight patterns for structurally similar substances:
Reaction Types Observed in Phthalates and Related Compounds
Regulatory Considerations for Hazardous Reactions
Scientific Research Applications
Einecs 302-390-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, the compound may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, the compound has industrial applications, such as in the production of specialized materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of Einecs 302-390-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Structurally Similar Compounds
Key Observations:
Structural Analogs : EINECS 203-816-7 (CAS 110-93-0) shows 85% similarity to this compound, enabling toxicity read-across despite differing functional roles (catalyst vs. solvent) .
Toxicity Prediction: QSAR models for mononitrobenzenes and chlorinated alkanes demonstrate that hydrophobicity (log Kow) strongly correlates with acute toxicity, a principle applicable to this compound .
Regulatory Efficiency : RASAR models using 1,387 labeled compounds (e.g., REACH Annex VI) can cover >33,000 EINECS chemicals, reducing dependency on experimental data .
Limitations and Challenges
- Coverage Gaps : Traditional QSAR models apply to only 0.7% of EINECS chemicals, necessitating hybrid approaches for broader applicability .
- Validation Needs : Predictive accuracy requires periodic validation against experimental data, particularly for high-risk applications .
- Regulatory Disparities : Compounds like EINECS 203-816-7 are fully registered, while others remain under evaluation, complicating hazard communication .
Q & A
Q. How should researchers design long-term studies to evaluate the compound’s bioaccumulation potential in ecological systems?
- Methodological Answer: Employ mesocosm experiments to simulate ecosystems, measuring bioaccumulation factors (BAFs) in trophic levels. Use LC-MS/MS for trace detection. Apply Bayesian statistics to model uncertainty and address ethical considerations in ecological sampling .
Data Presentation Guidelines
- Tables : Include processed data (mean ± SD, n ≥ 3) in the main text. Use footnotes for abbreviations. For raw data, provide supplementary files with metadata (e.g., instrument settings) .
- Figures : Prioritize clarity; avoid redundant graphs. Use error bars and significance markers (e.g., asterisks) for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
